N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
The synthesis of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide involves several steps. One common method includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions typically involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods often employ green chemistry approaches, such as the use of supported gold nanoparticles as catalysts, to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other mild, metal-free conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the functionalization of the imidazo[1,2-a]pyrimidine core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, anxiolytic, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, the imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with certain residues in proteins, which can inhibit their activity . This interaction is crucial for its biological effects, such as its anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-a]pyrimidines, such as divaplon and fasiplon, which also exhibit significant biological activities . the presence of the 3,4-dimethoxybenzenesulfonamide group in this compound provides additional functionalization that can enhance its interactions with biological targets and improve its pharmacological properties.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-18-8-7-16(12-19(18)28-2)29(25,26)23-15-6-3-5-14(11-15)17-13-24-10-4-9-21-20(24)22-17/h3-13,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPXRNENVFXMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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